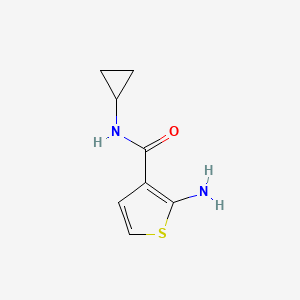

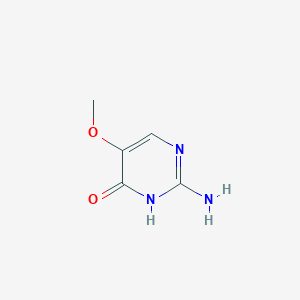

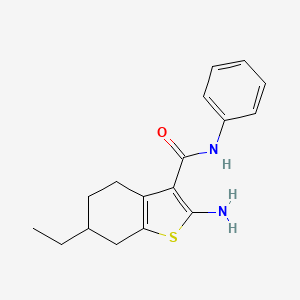

5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activity and low toxicity. These compounds are of significant interest due to their potential applications in medicine, pharmacy, and agriculture, as well as their role in the production of new materials .

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions. For instance, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1,4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions . Similarly, the synthesis of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols involved classical organic synthesis methods and was confirmed using modern physical-chemical methods of analysis .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, was determined, showing non-planar geometry and delocalization of π-electron density within the triazole ring . The molecular geometry, vibrational frequencies, and NMR chemical shift values of another derivative were calculated using density functional theory (DFT) methods, which showed good agreement with experimental values .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases, as seen in the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol . The reactivity of these compounds allows for the creation of a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the crystal and molecular structures of two triazole derivatives were reported, indicating the presence of delocalization or localization of π-electron density within the triazole ring, which affects their physical properties . The solubility, melting points, and other physical properties are typically determined using standard methods in organic chemistry, as seen in the study of new derivatives of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols .

Applications De Recherche Scientifique

Protective Effects in Ethanol-Induced Oxidative Stress A study examined the protective effects of thiazolo[3,2-b]-1,2,4-triazoles, a class of compounds related to 1,2,4-triazoles, in preventing ethanol-induced oxidative stress in mice. These compounds showed potential in controlling ethanol-induced oxidative stress in an organ-selective manner, particularly in the liver and brain tissue of mice (Aktay et al., 2005).

Antimicrobial Properties Various derivatives of 1,2,4-triazole-3-thiol, including compounds with structures similar to 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol, have been synthesized and tested for their antimicrobial properties. These studies have found significant activity against strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, highlighting their potential in antimicrobial applications (Karpun & Polishchuk, 2021).

Anti-inflammatory and Antioxidant Properties Another research focus has been on the anti-inflammatory and antioxidant properties of triazole derivatives. A study synthesized and tested the anti-inflammatory properties of substituted 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols, demonstrating their effectiveness in reducing inflammation (Arustamyan et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

3-cyclopropyl-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-2-10-6(5-3-4-5)8-9-7(10)11/h5H,2-4H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQGFMFSJHMAJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391893 |

Source

|

| Record name | 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

443918-29-4 |

Source

|

| Record name | 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.